REACTION_CXSMILES
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C([O:3][CH:4](OCC)[C:5]1[S:6][CH:7]=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:9]=1)C.Cl>CC(C)=O>[CH:4]([C:5]1[S:6][CH:7]=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:9]=1)=[O:3]
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Name
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|
Quantity
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1.34 g
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Type
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reactant
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Smiles
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C(C)OC(C=1SC=C(N1)C(=O)OCC)OCC
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Name
|
|
Quantity
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12.8 mL
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was refluxed for 45 min
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Duration
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45 min
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Type
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CUSTOM
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Details
|
the solvent removed under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue was then dissolved in ethyl acetate (40 mL)
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Type
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EXTRACTION
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Details
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extracted with saturated NaHCO3 solution (2×40 mL) and brine (2×40 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic fraction was then dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1SC=C(N1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.937 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |